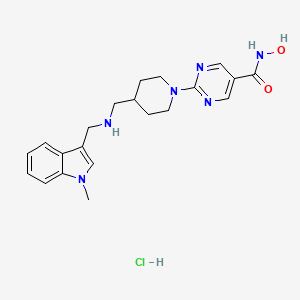

Quisinostat hydrochloride

Description

Overview of Quisinostat (B1680408) Hydrochloride as a Second-Generation Histone Deacetylase Inhibitor

Quisinostat (formerly known as JNJ-26481585) is a hydroxamic acid-based, second-generation pan-HDAC inhibitor. hemonc.orgmedchemexpress.com It demonstrates high potency against Class I and II HDACs. wikipedia.org Specifically, it shows significant inhibitory activity against HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11, with IC50 values in the nanomolar range. medchemexpress.com The development of Quisinostat was driven by the need for an HDAC inhibitor with a more favorable pharmacodynamic profile, specifically one that could induce sustained histone acetylation in tumor tissues. aacrjournals.org

Preclinical studies have demonstrated that Quisinostat possesses broad-spectrum antitumor activity. medchemexpress.comaacrjournals.org It has been shown to inhibit the proliferation of various tumor cell lines, including those from lung, breast, colon, prostate, brain, and ovarian cancers, with IC50 values ranging from 3.1 to 246 nM/L. ncats.io A key mechanism of its action involves the induction of chromatin remodeling through the accumulation of highly acetylated histones. hemonc.org This leads to the inhibition of tumor cell division and the induction of apoptosis. hemonc.org Furthermore, research has indicated that Quisinostat can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis, by amplifying the expression of E-cadherin, which is often repressed by HDACs. wikipedia.org

Historical Development and Academic Research Trajectory of Quisinostat Hydrochloride

Quisinostat was originally developed by Janssen Pharmaceuticals and was later licensed to NewVac LLC. wikipedia.org The initial goal was to create a second-generation HDAC inhibitor with superior antitumoral efficacy and a prolonged pharmacodynamic response in vivo compared to first-generation agents. aacrjournals.org

Early preclinical research, published around 2009 and 2010, highlighted the potent, broad-spectrum antitumoral activity of Quisinostat (then JNJ-26481585). wikipedia.orgaacrjournals.org These studies established its mechanism as a potent pan-HDAC inhibitor and demonstrated its efficacy in various cancer cell lines and preclinical tumor models. aacrjournals.org

Following promising preclinical results, Quisinostat entered clinical trials. A first-in-human Phase I study in patients with advanced solid tumors was published in 2013. nih.gov This study aimed to determine the maximum tolerated dose and the pharmacokinetic and pharmacodynamic profile of the drug. nih.gov Subsequent clinical investigations have explored Quisinostat's potential in various cancers, including a Phase I trial in combination with bortezomib (B1684674) and dexamethasone (B1670325) for multiple myeloma, with results published in 2016. wikipedia.org Phase II trials have been completed or are ongoing for indications such as platinum-resistant ovarian cancer and cutaneous T-cell lymphoma. patsnap.comclinicaltrials.govdrugbank.com More recent research has also explored novel delivery systems, such as nanoparticle formulations, to improve tumor delivery and therapeutic index. mdpi.comnih.gov

The research trajectory of Quisinostat showcases a systematic progression from a promising preclinical compound to a clinical-stage therapeutic agent, reflecting the broader evolution of epigenetic therapies in oncology.

Table of Research Findings for Quisinostat

| Research Area | Key Finding | Reference |

|---|---|---|

| Inhibitory Activity | Potent pan-HDAC inhibitor with IC50 values ranging from 0.11 nM to 0.64 nM for HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11. | medchemexpress.com |

| Antiproliferative Activity | Inhibited cell proliferation in lung, breast, colon, prostate, brain, and ovarian tumor cell lines with IC50 values from 3.1 to 246 nM/L. | ncats.io |

| Mechanism of Action | Induces accumulation of acetylated histones, leading to chromatin remodeling, inhibition of tumor cell division, and apoptosis. | hemonc.org |

| Epithelial-to-Mesenchymal Transition (EMT) | Reverses EMT by amplifying HDAC-repressed expression of E-cadherin. | wikipedia.org |

| Clinical Trial (Phase I) | A study in patients with advanced solid tumors established the pharmacokinetic and pharmacodynamic profile. | nih.gov |

| Clinical Trial (Phase II) | Investigated in combination with paclitaxel (B517696) and carboplatin (B1684641) for platinum-resistant ovarian cancer. | clinicaltrials.gov |

| Clinical Trial (Multiple Myeloma) | Phase I results published for combination therapy with bortezomib and dexamethasone. | wikipedia.org |

Properties

CAS No. |

1083078-98-1 |

|---|---|

Molecular Formula |

C21H27ClN6O2 |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H |

InChI Key |

TWNOICNTTFKOHQ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl |

Appearance |

Solid powder |

Other CAS No. |

1083078-98-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ26481585; JNJ-26481585; JNJ 26481585; JNJ-26481585-AAC; Quisinostat HCl; Quisinostat hydrochloride. |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Epigenetic Remodeling and Gene Expression Modulation

Regulation of Tumor Suppressor Gene Expression (e.g., p21)

A key mechanism of Quisinostat's antitumor activity is its ability to upregulate the expression of tumor suppressor genes, most notably p21 (also known as Waf1/Cip1). nih.gov Research has consistently shown that treatment with Quisinostat (B1680408) leads to a significant increase in p21 protein levels. nih.govnih.gov This upregulation is a critical factor in the induction of cell cycle arrest. nih.govresearchgate.net

In non-small cell lung cancer (NSCLC) cells, Quisinostat has been found to increase the acetylation of p53 at the K382/K373 sites, which in turn enhances the expression of p21. nih.gov This finding highlights a p53-dependent mechanism for p21 induction by Quisinostat in certain cancer types. nih.gov The induction of p21 by Quisinostat has been observed to be crucial for its ability to halt the cell cycle in the G1 phase. nih.govresearchgate.net

Modulation of Oncogene Expression (e.g., c-Myc)

In addition to upregulating tumor suppressors, Quisinostat also modulates the expression of key oncogenes, such as c-Myc. The c-Myc oncogene is a master regulator of cell proliferation and is frequently overexpressed in various cancers. nih.govmdpi.com HDAC inhibitors, as a class of drugs, have been shown to target c-Myc expression and activity. nih.gov While direct studies on Quisinostat's effect on c-Myc are part of a broader understanding of HDAC inhibitors, the downregulation of oncogenic pathways is a recognized consequence of their action.

Re-expression of Linker Histone H1.0 and its Tumor Suppressive Role

A pivotal discovery in the mechanism of Quisinostat is its ability to induce the re-expression of the linker histone H1.0. nih.govebi.ac.uk Histone H1.0 is considered a tumor-suppressive factor that is often silenced in cancer cells, and its levels are inversely correlated with tumor differentiation status. nih.govresearchgate.netimrpress.comnih.gov

By inducing H1.0 re-expression, Quisinostat can inhibit cancer cell self-renewal and halt tumor maintenance without significantly affecting normal stem cell function. nih.govebi.ac.uk This selective action on cancer cells is a significant aspect of its therapeutic potential. nih.gov The re-expression of H1.0 is associated with a more differentiated and less proliferative cellular state. nih.gov Studies have identified H1.0 as a major mediator of Quisinostat's antitumor effects. nih.govresearchgate.net Restoring H1.0 levels has been shown to hinder the ability of cancer cells to self-renew, thereby halting tumor maintenance. imrpress.com

Downstream Cellular Pathway Modulation

The alterations in gene expression induced by Quisinostat trigger significant changes in downstream cellular pathways, leading to cell cycle arrest, apoptosis, and autophagy.

Cell Cycle Arrest (e.g., G0/G1 Phase Arrest via PI3K/AKT/p21 Pathway)

Quisinostat consistently induces cell cycle arrest, primarily in the G0/G1 phase. nih.govijbs.comliankebio.com This effect is mediated through the modulation of the PI3K/AKT/p21 pathway. nih.gov In hepatocellular carcinoma (HCC) cells, Quisinostat treatment leads to the upregulation of p21 and the downregulation of key cell cycle proteins such as cdk2, cdk4, cdk6, cyclinD1, cyclinE1, and cyclinA2. nih.gov The inhibition of the PI3K/AKT pathway by Quisinostat contributes to the activation of p21, which in turn leads to the observed G0/G1 phase arrest. nih.gov Similarly, in neuroblastoma cells, Quisinostat induces G1 phase cell cycle arrest, which is confirmed by a decrease in the expression of cyclin D1 and CDK 4. researchgate.netnih.gov

Apoptosis Induction (e.g., JNK/c-Jun/caspase-3/PARP Pathway Activation, Mcl-1 Depletion, Hsp72 Induction)

Quisinostat is a potent inducer of apoptosis in various cancer cell lines. nih.govijbs.comliankebio.com One of the key pathways activated by Quisinostat to trigger apoptosis is the JNK/c-Jun/caspase-3/PARP pathway. nih.gov In HCC cells, Quisinostat treatment leads to the activation of JNK, c-Jun, and caspase-3 in a dose-dependent manner. nih.gov This cascade ultimately results in the cleavage of PARP, a hallmark of apoptosis. nih.gov

Furthermore, in myeloma cells, Quisinostat promotes cell death at low nanomolar concentrations by causing the depletion of the anti-apoptotic protein Mcl-1 and the induction of Hsp72. selleckchem.comselleck.co.jp The induction of caspase-dependent apoptosis is a common outcome of treatment with HDAC inhibitors, including Quisinostat. researchgate.netnih.gov

Autophagy Induction (in Neuroblastoma Cells)

In addition to apoptosis, Quisinostat has been shown to induce autophagy, particularly in neuroblastoma cells. researchgate.netnih.govmedchemexpress.commedchemexpress.eu Autophagy is a cellular process of self-digestion that can have dual roles in cancer, either promoting survival or contributing to cell death. researchgate.net In the context of Quisinostat-treated neuroblastoma SK-N-SH cells, the induction of autophagy is associated with neuronal differentiation. researchgate.netnih.gov Research indicates that autophagy plays a significant role in the differentiation process induced by Quisinostat in these cells. researchgate.netnih.gov

Data Tables

Table 1: Effects of Quisinostat on Key Proteins and Cellular Processes

| Cellular Process | Key Protein/Pathway | Effect of Quisinostat | Cell Type | Reference |

| Tumor Suppressor Gene Regulation | p21 | Upregulation | Hepatocellular Carcinoma, Non-small cell lung cancer | nih.govnih.gov |

| Oncogene Expression Modulation | c-Myc | Downregulation (as a class effect of HDACi) | General Cancer | nih.gov |

| Histone Regulation | Histone H1.0 | Re-expression | Various Cancers | nih.govebi.ac.ukimrpress.com |

| Cell Cycle Arrest | PI3K/AKT/p21 | G0/G1 Phase Arrest | Hepatocellular Carcinoma, Neuroblastoma | nih.govresearchgate.netnih.gov |

| Apoptosis Induction | JNK/c-Jun/caspase-3/PARP | Activation | Hepatocellular Carcinoma | nih.gov |

| Apoptosis Induction | Mcl-1 | Depletion | Myeloma | selleckchem.comselleck.co.jp |

| Apoptosis Induction | Hsp72 | Induction | Myeloma | selleckchem.comselleck.co.jp |

| Autophagy Induction | LC3-II | Induction | Neuroblastoma | researchgate.netnih.gov |

Inhibition of Cell Proliferation and Viability

Quisinostat hydrochloride demonstrates significant anti-proliferative and cytotoxic effects across a broad spectrum of cancer cell lines. This activity is a cornerstone of its potential as an antineoplastic agent and stems from its primary mechanism as a histone deacetylase (HDAC) inhibitor. By inducing an accumulation of acetylated histones, Quisinostat alters chromatin structure and regulates the transcription of genes involved in cell cycle control and apoptosis, ultimately leading to the inhibition of tumor cell division and the induction of programmed cell death. hemonc.orgnih.gov

Research has consistently shown that Quisinostat inhibits the proliferation of cancer cells in a dose-dependent manner. nih.gov In studies involving hepatocellular carcinoma (HCC) cell lines such as HCCLM3, Sk-hep-1, Hep-3B, Huh7, and SMMC-7721, Quisinostat substantially hindered cell proliferation. nih.gov Similarly, in uveal melanoma (UM) cell lines, it reduced cell survival at nanomolar concentrations. oncotarget.com The potency of Quisinostat is further highlighted in studies on glioblastoma stem-like cells (GSCs), where the half-maximal inhibitory concentration (IC50) was in the low nanomolar range (50–100 nM), a potency greater than several other pan-HDAC inhibitors. jci.org

The inhibition of cell viability is often mediated through the induction of cell cycle arrest. In several cancer cell lines, Quisinostat has been observed to cause a G1 phase arrest. oncotarget.com This is frequently associated with the upregulation of p21, a cyclin-dependent kinase inhibitor. nih.gov For instance, in HCC cells, Quisinostat induced G0/G1 phase arrest through the PI3K/AKT/p21 pathway. nih.gov In other contexts, such as in certain glioblastoma cells, arrest has been noted in the G2 or S-phase. jci.org

Beyond halting the cell cycle, Quisinostat actively promotes apoptosis. This is evidenced by the increased cleavage of caspase-3 and PARP, key markers of apoptosis, in treated cells. nih.govoncotarget.com In glioblastoma cells, treatment at the IC50 concentration led to a significant increase in cleaved caspase-3. jci.org The pro-apoptotic effects of Quisinostat can also involve the modulation of Bcl-2 family proteins. nih.gov

Table 1: Effect of Quisinostat on Cancer Cell Proliferation and Viability

| Cancer Type | Cell Lines | Key Findings | References |

|---|---|---|---|

| Hepatocellular Carcinoma | HCCLM3, SMMC-7721, Sk-hep-1, Hep-3B, Huh7 | Dose-dependent inhibition of proliferation; induced G0/G1 phase arrest and apoptosis via PI3K/AKT/p21 and JNK/c-jun/caspase3 pathways. | nih.gov |

| Uveal Melanoma | MM66, OMM1, MEL202, MEL270 | Dose-dependent reduction in cell survival; induced G1 cell cycle arrest. | oncotarget.com |

| Glioblastoma | BT145, GB126, U87, and others | Potent cytotoxicity with IC50 values in the low nanomolar range (50-100 nM); induced apoptosis and cell cycle arrest (G2 or S-phase). | jci.org |

| Non-Small Cell Lung Carcinoma | NCI-H2106, Colo699 | IC50 values of 82.4 nM (48h) and 42.0 nM (72h) in NCI-H2106 cells. | selleckchem.com |

| Cutaneous Melanoma | Patient-Derived Xenograft (PDX) | Significantly reduced tumor cell proliferation in vivo, as measured by Ki-67 staining. | oncotarget.com |

Reversal of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program that is critical for tumor progression, conferring migratory and invasive properties to cancer cells and often contributing to therapeutic resistance. researchgate.netplos.org Quisinostat has been shown to reverse the EMT process in certain cancer models, thereby potentially re-sensitizing resistant cells to other therapies. researchgate.netaacrjournals.org This reversal is characterized by distinct molecular changes, most notably the upregulation of epithelial markers and the downregulation of mesenchymal markers.

A key mechanism through which Quisinostat mediates the reversal of EMT is by modulating the expression of microRNAs (miRNAs) that regulate key EMT-associated transcription factors. In non-small cell lung cancer (NSCLC) cells that have developed resistance to ALK inhibitors via EMT, Quisinostat has been found to upregulate the expression of miR-200c. researchgate.netaacrjournals.org This upregulation of miR-200c subsequently leads to the inhibition of its target, ZEB1, a critical transcription factor that represses epithelial genes like E-cadherin. researchgate.netaacrjournals.org

The functional consequence of this molecular cascade is a shift from a mesenchymal to an epithelial phenotype. Studies have demonstrated that treatment with Quisinostat leads to a time-dependent increase in the expression of E-cadherin, a hallmark epithelial protein, while concurrently decreasing the expression of mesenchymal proteins such as N-cadherin and vimentin. aacrjournals.orgresearchgate.net This reversal of the EMT phenotype by Quisinostat has been shown to restore sensitivity to ALK tyrosine kinase inhibitors (TKIs) in resistant lung cancer cells. aacrjournals.org While the reversal of EMT is a significant finding, some studies note that in certain contexts, such as in breast cancer models, Quisinostat's effects on common EMT-linked genes were only modest, suggesting the mechanisms can be context-dependent. nih.gov

Table 2: Molecular Effects of Quisinostat on the Reversal of EMT

| Cancer Type | Cell Model | Molecular Change | Outcome | References |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | Crizotinib-resistant #4 cells | Upregulation of miR-200c. | Inhibition of ZEB1 expression. | researchgate.netaacrjournals.org |

| Non-Small Cell Lung Cancer | Crizotinib-resistant #4 cells | Upregulation of E-cadherin. | Reversal of mesenchymal phenotype. | aacrjournals.org |

| Non-Small Cell Lung Cancer | Crizotinib-resistant #4 cells | Downregulation of N-cadherin, vimentin, and ZEB1. | Restoration of sensitivity to ALK inhibitors. | aacrjournals.org |

| Lung Cancer | A549 cells | Upregulation of E-cadherin. | Suppression of EMT phenotype. | researchgate.net |

| Lung Cancer | A549 cells | Downregulation of N-cadherin and Vimentin. | Inhibition of cell migration. | researchgate.net |

Inhibition of Cancer Cell Migration and Metastasis

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to the process of metastasis, the primary cause of cancer-related mortality. researchgate.net Quisinostat has demonstrated the capacity to inhibit these critical steps in the metastatic cascade in various cancer types. arakmu.ac.irsci-hub.st

In vitro studies using colorectal cancer cell lines have shown that Quisinostat can significantly reduce cell migration. arakmu.ac.irresearchgate.net One study reported that treatment with 200 nM Quisinostat resulted in a 50% reduction in the migration of colorectal cancer cells. arakmu.ac.ir This inhibition is thought to result from the suppression of genes that encode proteins necessary for cell movement. arakmu.ac.ir Similarly, in esophageal squamous cell carcinoma (ESCC) cells, Quisinostat was found to suppress both migration and invasion capabilities. sci-hub.st The effect on migration has also been observed in A549 lung cancer cells, where Quisinostat treatment inhibited cell movement in both wound healing and Transwell assays. researchgate.net

However, the role of HDAC inhibitors, including Quisinostat, in metastasis can be complex and context-dependent. While generally inhibiting local migration and invasion, one study in a breast cancer model presented a contrasting outcome. In this specific model, while Quisinostat treatment inhibited the growth of tumors in axillary lymph nodes, it paradoxically led to a significant increase in the formation of distant lung metastases. nih.gov This finding suggests that while inhibiting primary tumor growth, the drug might induce changes in cancer cells that promote their dissemination from secondary sites. This highlights the complexity of HDAC inhibitor effects on the metastatic process, which may involve differential impacts on cell growth, migration, and the tumor microenvironment. nih.govresearchgate.net

Table 3: Effects of Quisinostat on Cancer Cell Migration and Metastasis

| Cancer Type | Model System | Effect | Key Findings | References |

|---|---|---|---|---|

| Colorectal Cancer | Colorectal cell lines | Inhibition of migration | Reduced migration rate by up to 50% at 200 nM. | arakmu.ac.irresearchgate.net |

| Esophageal Squamous Cell Carcinoma | ESCC cell lines | Inhibition of migration and invasion | Suppressed key steps of tumor metastasis. | sci-hub.st |

| Lung Cancer | A549 cells | Inhibition of migration | Demonstrated in wound healing and Transwell assays. | researchgate.net |

| Breast Cancer | 4T1-mCh/rL cells (in vivo) | Inhibition of lymph node tumor growth | Significantly inhibited tumor growth in axillary lymph nodes. | nih.gov |

| Breast Cancer | 4T1-mCh/rL cells (in vivo) | Promotion of distant metastasis | Significantly increased lung metastases from lymph nodes. | nih.govresearchgate.net |

Preclinical Efficacy Studies

In Vitro Anti-tumor Activity

Quisinostat (B1680408) has demonstrated potent, broad-spectrum antiproliferative and cytotoxic activity against a wide array of cancer cell lines. targetmol.comaacrjournals.org Its efficacy has been observed in cell lines derived from both solid and hematologic tumors. medchemexpress.com

Studies have confirmed its activity in numerous cancer types, including:

Lung, Colon, Breast, Prostate, and Ovarian Cancers : Early studies highlighted the compound's broad antiproliferative effects against a panel of common cancer cell lines. targetmol.comaacrjournals.org

Glioblastoma : Quisinostat has shown efficacy against multiple patient-derived glioblastoma stem cell (GSC) lines, including those from both primary and recurrent tumors with diverse genetic profiles. nih.gov

T-cell Acute Lymphoblastic Leukemia (ALL) : ALL cell lines were found to be among the most sensitive to Quisinostat in a pediatric preclinical testing panel. nih.gov

Rhabdomyosarcoma and Neuroblastoma : These pediatric cancer cell lines also showed sensitivity to the compound. medchemexpress.comnih.gov

Hepatocellular Carcinoma (HCC) : Research has shown that Quisinostat impedes cell proliferation in HCC cells. nih.gov

Melanoma : Studies have indicated that HDAC inhibitors like Quisinostat can decrease the growth and viability of melanoma cell lines. youtube.com

A key characteristic of Quisinostat's in vitro activity is its high potency, with efficacy observed at nanomolar (nM) concentrations across various cell lines. targetmol.comaacrjournals.org In a comprehensive study by the Pediatric Preclinical Testing Program (PPTP), the median relative IC50 value for Quisinostat across its panel of cell lines was 2.2 nM, with a range from less than 1 nM to 19 nM. nih.govnih.gov The IC50 values for several patient-derived glioblastoma cell lines were also in the low nanomolar range, between 50 and 100 nM. nih.gov This high potency is underscored by its specific enzymatic inhibition, with an IC50 of 0.11 nM for HDAC1. targetmol.com

Table 1: In Vitro Potency of Quisinostat in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Reported IC50 | Source |

|---|---|---|---|

| Pediatric Panel (Median) | PPTP Panel | 2.2 nM | nih.govnih.gov |

| T-cell ALL | MOLT-4 | <1 nM | nih.gov |

| Neuroblastoma | CHLA-9 | <1 nM | nih.gov |

| Rhabdomyosarcoma | CHLA-258 | <1 nM | nih.gov |

| Neuroblastoma | NB-EBc1 | 19 nM | nih.gov |

| Glioblastoma | Patient-Derived GSCs (e.g., BT145, GB187, GB126) | 50 - 100 nM | nih.gov |

In Vivo Anti-tumor Activity in Xenograft Models

Quisinostat has demonstrated significant single-agent antitumor activity in multiple preclinical in vivo models of human cancers. viriom.comaacrjournals.org In studies conducted by the Pediatric Preclinical Testing Program, Quisinostat induced significant differences in event-free survival (EFS) distribution compared to controls in 21 out of 33 (64%) evaluable solid tumor xenografts and in 4 out of 8 (50%) of the evaluable T-cell ALL xenografts. nih.govnih.gov

Consistent in vivo activity signals were observed for several specific tumor types:

Glioblastoma : The glioblastoma xenograft panel showed a substantial delay in time to event, indicating significant tumor growth inhibition. nih.gov

Hepatocellular Carcinoma : In an HCCLM3 xenograft model, Quisinostat markedly repressed tumor growth compared to the control group. nih.gov

Melanoma : A partial response lasting five months was observed in a patient with melanoma in a phase I study, suggesting in vivo activity. aacrjournals.org

Rhabdomyosarcoma : The Rh28 rhabdomyosarcoma xenograft model showed a response to Quisinostat treatment. researchgate.net

T-cell ALL : For the T-cell ALL xenograft panel, two models achieved a complete response (CR) or maintained a CR. nih.gov

A distinguishing feature of Quisinostat in preclinical models is its ability to induce a prolonged and sustained pharmacodynamic response within tumor tissue. aacrjournals.orgnih.gov This is evidenced by sustained acetylation of histone H3 in tumor tissue following administration. targetmol.comaacrjournals.org This prolonged target engagement in the tumor is a key characteristic that supported its selection for clinical development. nih.govnih.gov The compound also possesses excellent tissue distribution properties, which contributes to its sustained efficacy in vivo. aacrjournals.org

Treatment with Quisinostat in xenograft models leads to significant tumor growth inhibition and, in some cases, tumor regression. nih.govnih.gov In the HCCLM3 hepatocellular carcinoma xenograft model, treatment with Quisinostat alone markedly repressed tumor growth and reduced tumor volume. nih.gov The Pediatric Preclinical Testing Program noted that Quisinostat retarded growth in the majority of the solid tumor xenografts studied. nih.gov While it often induced a cytostatic effect (growth arrest) rather than significant cell death, this growth inhibition was robust across many models. nih.govresearchgate.net

Table 2: Summary of Quisinostat In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Observed Effect | Source |

|---|---|---|---|

| Solid Tumors (General) | 33 models | Retarded growth in the majority; significant EFS delay in 64% of models. | nih.govnih.gov |

| Glioblastoma | D456, D645 | Substantial delay in time to event (EFS T/C of 4.5 and >6.7). | nih.gov |

| Hepatocellular Carcinoma | HCCLM3 | Markedly repressed tumor growth and decreased tumor volume. | nih.gov |

| T-cell ALL | 8 models | Two models achieved or maintained Complete Response (CR). | nih.gov |

| Rhabdomyosarcoma | Rh28 | Tumor growth delay observed. | researchgate.net |

Radiosensitization Properties of Quisinostat Hydrochloride

Quisinostat hydrochloride has demonstrated significant potential as a radiosensitizer, particularly in the context of aggressive cancers such as glioblastoma. Its ability to enhance the efficacy of radiation therapy is attributed to its impact on fundamental cellular processes, including DNA damage and repair mechanisms.

Induction of DNA Damage and Oxidative Stress

Preclinical studies have shown that Quisinostat can act as a DNA-damaging agent in malignant cells biorxiv.orgnih.gov. Treatment of glioblastoma stem cells (GSCs) with Quisinostat leads to a significant increase in the formation of γH2AX foci, which are established markers for DNA double-strand breaks (DSBs) biorxiv.orgnih.gov. This induction of DNA damage is a key mechanism underlying its radiosensitizing effects.

Quisinostat treatment alone in glioblastoma cells results in elevated levels of both DNA damage and oxidative stress biorxiv.orgnih.govbiorxiv.org. The mechanism is partly linked to the accumulation of reactive oxygen species (ROS), which can cause oxidized DNA base lesions biorxiv.org. If these lesions are not repaired, they can be converted into more lethal DSBs during DNA replication biorxiv.org.

Furthermore, research indicates that histone deacetylase (HDAC) inhibitors, including Quisinostat, can transcriptionally downregulate genes crucial for DNA repair pathways like homologous recombination and non-homologous end-joining biorxiv.org. When combined with ionizing radiation, Quisinostat treatment has been shown to result in the downregulation of genes involved in double-strand DNA repair and response to oxidative stress biorxiv.orgnih.gov. This suppression of the DNA damage response (DDR) likely contributes to the accumulation of DSBs in cancer cells, thereby enhancing the cytotoxic effects of radiation biorxiv.org.

| Cellular Effect of Quisinostat | Mechanism | Associated Marker/Pathway |

| DNA Double-Strand Breaks | Direct induction and conversion of single-strand breaks | Increased γH2AX foci |

| Oxidative Stress | Accumulation of Reactive Oxygen Species (ROS) | Oxidized DNA base lesions |

| Inhibition of DNA Repair | Transcriptional downregulation of repair genes | Suppression of Homologous Recombination & NHEJ pathways |

Efficacy in Glioblastoma Models in Combination with Radiation

Quisinostat has been identified as a potent radiosensitizer in preclinical models of glioblastoma (GBM), a particularly aggressive form of brain cancer biorxiv.orgnih.govjci.org. Studies utilizing orthotopic patient-derived xenograft (PDX) models of GBM have demonstrated that combining Quisinostat with radiation therapy significantly extends survival compared to either treatment alone biorxiv.orgnih.govjci.orgnih.govresearchgate.netconsensus.app. This synergistic effect provides a strong rationale for its clinical development as a radiosensitizer for GBM treatment nih.govnih.govresearchgate.netconsensus.app.

The combination therapy not only dampens pathways involved in DNA damage repair but also appears to induce a shift in the cellular fate of glioblastoma cells biorxiv.orgbiorxiv.org. Gene expression analyses of tumors treated with both Quisinostat and radiation revealed a downregulation of genes associated with cell division, DNA replication, and chromatin remodeling nih.gov. Concurrently, there was a significant upregulation of genes that regulate neuronal development and function, suggesting the combination treatment pushes GBM cells towards a more differentiated, neuron-like state biorxiv.orgnih.gov.

Brain Penetration Studies in Glioblastoma Models

A significant hurdle for many potential brain cancer therapeutics is their inability to effectively cross the blood-brain barrier (BBB) biorxiv.orgnih.govresearchgate.netjci.org. Quisinostat is noteworthy for being a brain-penetrant molecule biorxiv.orgnih.govjci.orgnih.govresearchgate.netconsensus.appwithpower.com. This characteristic is crucial, as it allows the compound to reach its intended target within the central nervous system.

Detailed neuro-pharmacokinetic (PK) and pharmacodynamic (PD) studies have been conducted in preclinical GBM models to confirm its ability to penetrate the brain and exert its biological effects biorxiv.orgnih.govjci.orgresearchgate.net. These analyses have correlated the free drug concentrations in the brain and tumor tissue with evidence of target modulation, such as an increase in histone acetylation biorxiv.orgnih.govresearchgate.net. The ability of Quisinostat to cross the BBB and engage its target within the tumor is a key factor in its efficacy as a radiosensitizer in glioblastoma models biorxiv.orgnih.gov.

Other Therapeutic Applications in Preclinical Research

Beyond its role as a radiosensitizer, preclinical research has uncovered other potential therapeutic applications for Quisinostat.

Antimalarial Activity through Plasmodium falciparum HDAC1 Inhibition

Quisinostat has been identified as a potent antimalarial lead compound malariaworld.orgresearchgate.net. Its mechanism of action in this context is the inhibition of the Plasmodium falciparum histone deacetylase 1 (PfHDAC1) malariaworld.orgnih.gov. Research has shown that Quisinostat exhibits significant antimalarial effects, displaying potent inhibition against both wild-type and multidrug-resistant strains of the malaria parasite researchgate.netnih.gov.

While effective, initial studies noted that Quisinostat carried a degree of toxicity researchgate.netnih.gov. This finding spurred further research into developing derivatives of Quisinostat. The goal of these subsequent studies was to synthesize novel compounds that could retain or even enhance the potent, multi-stage antimalarial activity while demonstrating improved safety profiles malariaworld.orgresearchgate.netnih.gov. One such derivative, JX35, showed stronger triple-stage antimalarial effects and lower toxicity than the parent compound, Quisinostat nih.gov.

| Compound | Target | Therapeutic Potential | Key Finding |

| Quisinostat | Plasmodium falciparum HDAC1 (PfHDAC1) | Antimalarial (treatment, prevention, transmission blocking) | Potent activity against drug-resistant strains, but with associated toxicity researchgate.netnih.gov. |

| Derivative JX35 | Plasmodium falciparum HDAC1 (PfHDAC1) | Antimalarial | Enhanced efficacy across all parasite life cycles with improved safety over Quisinostat nih.gov. |

Modulation of Developmental Competence in Somatic Cell Nuclear Transfer (SCNT) Embryos

Quisinostat has been investigated for its role in epigenetic reprogramming, a critical factor in the low efficiency of somatic cell nuclear transfer (SCNT), or cloning. In studies involving porcine SCNT embryos, treatment with Quisinostat was found to significantly improve their developmental competence nih.govresearchgate.net.

The treatment led to a higher blastocyst formation rate compared to untreated control groups nih.govresearchgate.net. This improvement is believed to be facilitated by Quisinostat's ability to regulate gene expression and epigenetic modifications nih.govresearchgate.net. Specifically, Quisinostat-treated embryos showed increased acetylation of histone H3 at lysine (B10760008) 9 (AcH3K9) and improved expression of the pluripotency-associated protein POU5F1 nih.govresearchgate.net. These findings suggest that Quisinostat aids in the crucial nuclear reprogramming process, thereby enhancing the quality and developmental potential of cloned embryos nih.govresearchgate.net.

| Treatment Group | Blastocyst Formation Rate | Key Epigenetic/Gene Expression Changes |

| Quisinostat-Treated SCNT Embryos | 19.0 ± 1.6% | Increased AcH3K9; Improved POU5F1 immunostaining intensity |

| Untreated SCNT Embryos | 10.2 ± 0.9% | Baseline levels |

Clinical Trial Research Findings

Phase I Clinical Investigations

A first-in-human, dose-escalation Phase I study was conducted to evaluate Quisinostat (B1680408) in patients with advanced solid tumors. aacrjournals.org The study enrolled ninety-two patients who were administered the drug through both continuous and intermittent schedules to determine its pharmacokinetic and pharmacodynamic properties, as well as initial signs of efficacy. aacrjournals.orgnih.gov

The pharmacokinetic (PK) profile of Quisinostat demonstrated that the compound was rapidly absorbed, with the time to maximum plasma concentration (tmax) ranging from 1 to 6 hours across different dosing schedules. researchgate.net Key exposure parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were found to increase in a manner roughly proportional to the dose. aacrjournals.orgnih.gov The concentration-time profile showed a biexponential decline. researchgate.net

Pharmacodynamic (PD) assessments confirmed that Quisinostat engaged its intended molecular target. The drug, a pan-histone deacetylase (HDAC) inhibitor, was shown to inhibit both class I and II HDACs, leading to sustained H3 acetylation in preclinical models. aacrjournals.org This target engagement was confirmed in the clinical setting through the analysis of surrogate and tumor tissues. aacrjournals.orgnih.gov

Clear evidence of target modulation was observed in the Phase I trial. aacrjournals.orgnih.gov Pharmacodynamic evaluations showed a significant increase in acetylated histone H3 levels in peripheral blood mononuclear cells, as well as in hair follicles, skin biopsies, and tumor biopsies of treated patients. aacrjournals.orgnih.govresearchgate.net This demonstrated that Quisinostat was effectively inhibiting HDAC enzymes in both surrogate tissues and the tumor microenvironment. aacrjournals.org

Furthermore, a corresponding effect on cell proliferation was noted. Analysis of skin and tumor biopsies revealed a decrease in the proliferation marker Ki67. aacrjournals.orgnih.govresearchgate.net The reduction in Ki67 staining indicated an anti-proliferative effect consistent with the mechanism of action of HDAC inhibitors. aacrjournals.org

The Phase I study also provided preliminary evidence of the antitumor activity of Quisinostat. aacrjournals.org A notable partial response was observed in one patient with melanoma, which was maintained for five months. aacrjournals.orgnih.govresearchgate.net In addition to this objective response, stable disease was achieved in eight other patients with various advanced solid tumors, with durations ranging from 4 to 10.5 months. aacrjournals.orgnih.gov These early efficacy signals provided a strong rationale for further investigation in Phase II studies. aacrjournals.org

Phase II Clinical Investigations

A Phase II multicenter study evaluated Quisinostat in combination with paclitaxel (B517696) and carboplatin (B1684641) for patients with recurrent, platinum-resistant high-grade serous epithelial ovarian, primary peritoneal, or fallopian tube carcinoma. ascopubs.orgresearchgate.net The study enrolled 31 patients, with 30 being evaluable for efficacy. ascopubs.org

The primary efficacy endpoint was the objective response rate (ORR). The combination therapy demonstrated significant activity, achieving an ORR of 50.0%, with 15 patients showing an objective response. ascopubs.org The median duration of this response was 5 months. The median progression-free survival (PFS) for the study population was 6 months. ascopubs.org These results indicated high efficacy for the Quisinostat combination regimen in this difficult-to-treat patient population. ascopubs.orgresearchgate.net

Quisinostat was also assessed in a Phase II trial involving patients with previously treated stage IB-IVA Mycosis Fungoides (MF) or Sézary Syndrome (SS), which are subtypes of Cutaneous T-Cell Lymphoma (CTCL). researchgate.netnih.gov The primary endpoint was the cutaneous response rate, measured by the modified Severity Weighted Assessment Tool (mSWAT). nih.gov

Out of 26 patients (25 evaluable), six achieved a confirmed cutaneous response, resulting in a response rate (RR) of 24%. nih.gov Eight patients in total (32% of the evaluable group) experienced at least a 50% reduction in their mSWAT score at least once during the trial. nih.gov The duration of response in the skin ranged from 2.8 to 6.9 months, and the median progression-free survival (PFS) was 5.1 months. nih.gov Additionally, a notable relief from pruritus was observed more frequently in patients who responded to the treatment (67%) compared to nonresponders (32%). nih.gov

Ongoing and Planned Clinical Trials

Quisinostat hydrochloride is currently under investigation in several clinical trials for various malignancies. Researchers are exploring its potential as both a monotherapy and in combination with other treatments to improve outcomes for patients with difficult-to-treat cancers. The following sections detail the research findings from key ongoing and planned clinical trials in uveal melanoma, glioblastoma, and multiple myeloma, as well as preclinical research in refractory leukemia.

Uveal Melanoma

A significant clinical trial is underway to evaluate Quisinostat as an adjuvant therapy for patients with high-risk uveal melanoma. researchgate.netaacrjournals.orgprnewswire.com The primary goal of this research is to determine if Quisinostat can prevent the spread of the tumor after the primary cancer has been treated. researchgate.netfightingaddictioncenter.comwustl.edu Preclinical studies have provided a strong rationale for this trial, indicating that Quisinostat, a pan-histone deacetylase (HDAC) inhibitor with potent activity against HDAC4, can prevent the growth of BAP1-mutant uveal melanoma. nih.govnih.gov The loss of the tumor suppressor BAP1 is a common mutation in uveal melanoma that is associated with a high risk of metastasis. nih.gov

The ongoing Phase 2 trial is actively recruiting participants who have been diagnosed with high-risk (class 2) uveal melanoma, as determined by gene expression profiling, and have completed definitive therapy for the primary tumor. fightingaddictioncenter.comwustl.edu The study aims to assess the distant metastasis-free survival (DMFS) rate among participants. wustl.edu Patients enrolled in the trial will receive Quisinostat for up to 17 cycles, with each cycle lasting 21 days, for a total treatment period of up to 51 weeks. researchgate.netfightingaddictioncenter.comwustl.edu

Table 1: Quisinostat Clinical Trial in Uveal Melanoma

| Trial Identifier | Phase | Status | Indication | Intervention | Primary Objective |

| NCT05830913 | Phase 2 | Recruiting | High-Risk Uveal Melanoma | Quisinostat | To evaluate the efficacy in preventing tumor metastasis |

Glioblastoma

Quisinostat is being investigated as a potential treatment for glioblastoma (GBM), an aggressive form of brain cancer, in a Phase 0/1b clinical trial. nih.govyoutube.com A major challenge in treating glioblastoma is the blood-brain barrier, which prevents many drugs from reaching the tumor. cancer.govwikipedia.org This trial is specifically designed to first confirm that Quisinostat can cross the blood-brain barrier and reach the tumor tissue in sufficient concentrations. nih.gov

The study enrolls adult patients with both newly diagnosed and recurrent WHO grade 4 glioblastoma. researchgate.net In the initial Phase 0 stage, patients receive a short course of Quisinostat before a planned tumor resection surgery. nih.gov The resected tissue is then analyzed to determine the drug's concentration within the tumor. nih.gov Patients whose tumors show a positive pharmacokinetic response, meaning the drug has effectively penetrated the tumor, may then proceed to the Phase 1b expansion phase. nih.govresearchgate.net In this second phase, participants receive a therapeutic dose of Quisinostat combined with standard-of-care fractionated radiotherapy. nih.govresearchgate.net

Preclinical research supports this clinical approach, having demonstrated that Quisinostat is a brain-penetrant molecule that acts as a potent radiosensitizer. cancer.govwikipedia.org In animal models of glioblastoma, the combination of Quisinostat and radiation extended survival, providing a strong rationale for its clinical development for this indication. cancer.govwikipedia.orgresearchgate.net

Table 2: Quisinostat Clinical Trial in Glioblastoma

| Trial Identifier | Phase | Status | Indication | Intervention | Primary Objectives |

| NCT05886513 | Phase 0/1b | Recruiting | Newly Diagnosed and Recurrent Glioblastoma | Quisinostat + Radiotherapy | To assess blood-brain barrier penetration (Phase 0); To evaluate progression-free survival and safety (Phase 1b) |

Refractory Leukemia

Currently, there are no major, publicly registered ongoing or planned clinical trials specifically investigating Quisinostat in patients with refractory leukemia. However, significant preclinical research has highlighted its potential in this area. Studies conducted by the Pediatric Preclinical Testing Program have shown that Quisinostat has potent cytotoxic activity against leukemia cell lines in vitro. nih.gov

In vivo studies using animal models (xenografts) of Acute Lymphoblastic Leukemia (ALL) also showed promising results. nih.gov Quisinostat induced significant differences in event-free survival distribution compared to control groups in half of the ALL xenografts tested. nih.gov The most consistent activity signals were observed in models of T-cell ALL. nih.gov These preclinical findings suggest that HDAC inhibition with Quisinostat could be a relevant therapeutic strategy for high-risk subtypes of ALL, warranting further evaluation and potential future clinical trials. nih.gov

Table 3: Quisinostat Preclinical Research in Leukemia

| Model System | Cancer Type | Key Findings | Implication |

| In Vitro Cell Lines | Leukemia | Potent cytotoxic activity | Demonstrates direct anti-leukemic effect |

| In Vivo Xenografts | Acute Lymphoblastic Leukemia (ALL) | Significant anti-tumor activity, particularly in T-cell ALL models | Suggests potential for clinical development in specific leukemia subtypes |

Multiple Myeloma

While large-scale trials are not currently ongoing, a key Phase 1b dose-escalation study has been completed, evaluating Quisinostat in combination with bortezomib (B1684674) and dexamethasone (B1670325) for patients with relapsed multiple myeloma. This trial provided important findings regarding the compound's potential in this cancer. Preclinical studies had previously shown that Quisinostat has a synergistic activity with bortezomib in multiple myeloma models.

The study enrolled eighteen patients with relapsed multiple myeloma who had received one to three prior lines of therapy. The primary goal was to determine the maximum tolerated dose (MTD) of Quisinostat when used in this combination regimen. The MTD was established at 10 mg of Quisinostat administered on days 1, 3, and 5 weekly.

Table 4: Quisinostat Clinical Trial in Multiple Myeloma

| Trial Identifier | Phase | Status | Indication | Intervention | Primary Objective |

| NCT01373685 | Phase 1b | Completed | Relapsed Multiple Myeloma | Quisinostat + Bortezomib + Dexamethasone | To determine the Maximum Tolerated Dose (MTD) of the combination |

Mechanisms of Resistance to Quisinostat Hydrochloride

Intrinsic and Acquired Resistance Pathways in Cancer Cells

Cancer's ability to evade the effects of chemotherapy is a complex process that can be present from the outset or develop over time. encyclopedia.pubresearchgate.net Intrinsic resistance refers to the inherent ability of some cancer cells to withstand the effects of a drug even before exposure, often due to pre-existing genetic or epigenetic factors. researchgate.netoaepublish.com Acquired resistance, on the other hand, emerges in previously susceptible tumor cells during the course of treatment. oaepublish.com

Mechanisms contributing to both types of resistance are multifaceted and can include:

Increased drug efflux, which pumps the therapeutic agent out of the cell. encyclopedia.pub

Alterations in drug metabolism. encyclopedia.pub

Changes in the drug's molecular target.

Activation of alternative signaling pathways that promote survival. encyclopedia.pub

Enhanced DNA repair capabilities. encyclopedia.pub

Impairment of apoptotic (cell death) pathways. encyclopedia.pub

In the context of HDAC inhibitors specifically, resistance can be conferred by high levels of anti-apoptotic proteins such as Bcl-2 or by the presence of a functioning checkpoint kinase 1 (Chk1). mskcc.orgnih.gov

Role of Specific Molecular Factors in Resistance (e.g., Tripartite Motif Containing 21 (TRIM21), AP-1/XIAP Axis)

Specific molecular pathways have been identified that contribute to resistance against Quisinostat (B1680408).

Tripartite Motif Containing 21 (TRIM21)

TRIM21 is a protein that plays a complex role in tumorigenesis and treatment resistance. nih.govnih.gov It has been shown to promote cancer progression by destabilizing tumor suppressor proteins. nih.gov In pituitary adenomas, TRIM21 was found to be upregulated in drug-resistant cells. nih.gov Research has identified that Quisinostat can reduce the protein levels of TRIM21, which in turn inhibits tumor progression and increases drug sensitivity. nih.gov This suggests that high expression of TRIM21 may be a mechanism of resistance to certain cancer therapies, and that Quisinostat could potentially help overcome this resistance by downregulating TRIM21. nih.gov

Table 1: Role of TRIM21 in Drug Resistance

| Factor | Role in Cancer and Resistance | Effect of Quisinostat |

|---|

| TRIM21 | Promotes cell proliferation and is upregulated in some drug-resistant tumors. nih.gov | Can reduce TRIM21 protein levels, thereby increasing drug sensitivity. nih.gov |

AP-1/XIAP Axis

A significant mechanism of acquired resistance to Quisinostat involves the activation of the AP-1 transcription factor and the subsequent upregulation of the X-linked inhibitor of apoptosis protein (XIAP). nih.govoncotarget.com XIAP is an anti-apoptotic protein frequently overexpressed in cancer cells, contributing to resistance against various treatments. nih.govfrontiersin.org

Studies have revealed that the HDAC inhibitor Quisinostat (also referred to as JNJ-26481585) can paradoxically induce the transcription of XIAP by activating AP-1 expression. nih.govoncotarget.com This upregulation of XIAP confers resistance to chemotherapeutics. nih.gov This pathway has been observed in breast and liver cancer models, where high expression of c-Fos (a component of the AP-1 complex) promoted AP-1 formation and subsequent XIAP expression during the development of acquired drug resistance. nih.govoncotarget.com Knocking down XIAP in these resistant cells was able to significantly reduce the resistance effect induced by Quisinostat. nih.govoncotarget.com

Table 2: AP-1/XIAP Resistance Pathway

| Factor | Function in Resistance Pathway | Consequence |

|---|---|---|

| Quisinostat (JNJ-26481585) | Induces expression of c-Fos. nih.govoncotarget.com | Activates AP-1 formation. nih.govoncotarget.com |

| c-Fos / AP-1 | Increases transcription of XIAP. nih.govoncotarget.com | Upregulation of anti-apoptotic protein XIAP. nih.gov |

| XIAP | Inhibits apoptosis. nih.govfrontiersin.org | Confers acquired resistance to therapy. nih.govoncotarget.com |

Strategies to Overcome Quisinostat Resistance (e.g., Combination Therapies)

A primary strategy to circumvent or delay the onset of resistance to Quisinostat is through combination therapy. broadinstitute.orgfrontiersin.org By pairing Quisinostat with other anticancer agents that have different mechanisms of action, it is possible to achieve synergistic effects, enhance cytotoxicity, and tackle resistance. nih.gov

In urothelial carcinoma, Quisinostat has been tested in combination with the DNA-damaging agent cisplatin (B142131) and the PARP inhibitor talazoparib. nih.govnih.gov These combinations led to a significant synergistic effect, decreasing cancer cell viability and allowing for dose reduction. nih.govnih.gov Notably, this synergistic effect was also observed in cisplatin-resistant urothelial cancer cell lines, suggesting this combination could be a viable option to overcome acquired resistance. nih.gov

Similarly, in hepatocellular carcinoma, combining Quisinostat with the multi-kinase inhibitor sorafenib (B1663141) produced a synergistic antitumor effect both in vitro and in vivo. nih.gov This combination treatment not only enhanced the ability to impede tumor growth but also allowed for lower doses of both drugs, which could potentially delay the development of resistance. nih.gov

Table 3: Quisinostat Combination Therapy Research Findings

| Combination | Cancer Type | Key Findings |

|---|---|---|

| Quisinostat + Cisplatin | Urothelial Carcinoma | Synergistic effect observed, including in cisplatin-resistant cell lines, allowing for dose reduction. nih.govnih.gov |

| Quisinostat + Talazoparib | Urothelial Carcinoma | Significant synergistic effect in decreasing cell viability. nih.govnih.gov |

| Quisinostat + Sorafenib | Hepatocellular Carcinoma | Synergistic antitumor activity; combination treatment delayed resistance and potentiated antitumor capability. nih.gov |

Combination Therapeutic Strategies

Rationale for Combination Approaches to Enhance Efficacy and Overcome Resistance

The use of Quisinostat (B1680408) hydrochloride in combination with other anti-cancer agents is predicated on the rationale of enhancing therapeutic efficacy and overcoming mechanisms of drug resistance. As a histone deacetylase (HDAC) inhibitor, Quisinostat can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair. This epigenetic modulation can sensitize cancer cells to the cytotoxic effects of other therapies.

Preclinical studies have indicated that Quisinostat can amplify the expression of HDAC-repressed E-cadherin, which is associated with a reversal of the epithelial to mesenchymal transition (EMT), a process linked to platinum-based chemotherapy resistance. newvac.ruprnewswire.com By reversing EMT, Quisinostat may restore sensitivity to chemotherapeutic agents in resistant tumors. newvac.ruprnewswire.com

Furthermore, the combination of HDAC inhibitors with other agents can lead to synergistic effects, allowing for dose reductions of the combined drugs and potentially mitigating toxicity. nih.govnih.gov This approach aims to target multiple oncogenic pathways simultaneously, reducing the likelihood of cancer cells developing resistance through a single pathway. The combination of Quisinostat with other agents has been shown to induce cell cycle alterations, apoptosis, and DNA damage, highlighting the multi-faceted anti-tumor activity of these combination regimens. nih.govnih.gov The rationale for combining Quisinostat with other therapies is also supported by its ability to disrupt key protein complexes that drive cancer progression, such as the SS18-SSX fusion oncoprotein in synovial sarcoma, thereby re-establishing the expression of tumor suppressor genes. nih.govplos.org

Synergistic Effects with Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Carboplatin (B1684641), Doxorubicin, Cisplatin)

Clinical studies have evaluated the combination of Quisinostat with Paclitaxel and Carboplatin, particularly in the context of platinum-resistant ovarian cancer. A Phase II clinical trial demonstrated that this combination met its primary endpoints, showing promising efficacy in this difficult-to-treat patient population. newvac.ruprnewswire.com The study highlighted Quisinostat's potential to restore sensitivity to chemotherapy in platinum-resistant cases. newvac.ruprnewswire.com The objective response rate (ORR) in this study was reported to be 51.6%, with a median progression-free survival (PFS) of 7 months. newvac.runewvac.ru

| Clinical Trial Phase | Cancer Type | Combination Agents | Key Findings |

| Phase II | Platinum-Resistant Ovarian Cancer | Quisinostat, Paclitaxel, Carboplatin | Objective Response Rate (ORR): 51.6%; Median Progression-Free Survival (PFS): 7 months. newvac.runewvac.ru |

| Phase Ib | Metastatic Platinum-Resistant Ovarian Cancer | Quisinostat, Paclitaxel, Carboplatin | Demonstrated a good safety profile and promising efficacy. newvac.ru |

In the context of breast cancer, the combination of Quisinostat with Doxorubicin has been shown to synergistically target both breast cancer stem cells (CSCs) and non-stem breast cancer cells. nih.gov This is significant because CSCs are often resistant to conventional chemotherapy and are implicated in cancer recurrence. researchgate.net The co-treatment of Quisinostat and Doxorubicin was found to be particularly effective in basal-like breast cancer cell lines. nih.gov

The combination of Quisinostat with Cisplatin (B142131) has demonstrated synergistic effects in urothelial carcinoma cell lines, including those resistant to platinum-based therapies. nih.govnih.gov This combination led to a significant decrease in cell viability, induction of apoptosis, and cell cycle disruption. nih.govnih.gov The synergistic effect allows for a reduction in the required doses of both drugs. nih.govnih.gov The mechanism behind this synergy may involve the decompaction of chromatin induced by the HDAC inhibitor, making the DNA more accessible to damage by Cisplatin. nih.gov

Combination with Targeted Therapies

The combination of Quisinostat and Sorafenib (B1663141) has shown synergistic anti-tumor effects in hepatocellular carcinoma (HCC). ijbs.comnih.govnih.gov In vitro studies demonstrated that this combination markedly suppressed cell proliferation and induced apoptosis in a synergistic manner. ijbs.comnih.gov In vivo studies using a HCCLM3 xenograft model showed that the combination treatment was more effective at inhibiting tumor growth than either agent alone. ijbs.comnih.govnih.gov The synergistic effect of Quisinostat and Sorafenib provides a strong rationale for this combination as a potential therapeutic strategy for advanced HCC. ijbs.comnih.gov

A promising combination strategy for both cutaneous and uveal metastatic melanoma involves the use of Quisinostat with the pan-cyclin-dependent kinase (CDK) inhibitor, Flavopiridol. bohrium.com This combination has been shown to synergistically reduce the viability of melanoma cell lines, regardless of their driver mutations. bohrium.com Notably, this synergistic effect was also observed in BRAF V600E mutant melanoma cells that had developed resistance to BRAF inhibition. bohrium.com The mechanism underlying this synergy involves, at least in part, the induction of apoptotic cell death. bohrium.com In a preclinical patient-derived tumor xenograft (PDX) model of cutaneous melanoma, the combination of Quisinostat and Flavopiridol effectively induced tumor regression. bohrium.com

The combination of Quisinostat with the poly (ADP-ribose) polymerase (PARP) inhibitor Talazoparib has shown significant synergistic effects in urothelial carcinoma cell lines, including platinum-resistant sublines. nih.govnih.gov This combination led to a decrease in cell viability and was associated with cell cycle disturbance, apoptosis induction, and DNA damage. nih.govnih.gov The rationale for this combination is based on the role of HDAC inhibitors in modulating DNA damage repair pathways, potentially sensitizing cancer cells to the effects of PARP inhibitors. nih.gov This combination offers a promising new treatment approach for urothelial carcinoma, including in the cisplatin-resistant setting. nih.govnih.gov

| Cancer Type | Combination Agent | Observed Effects | Mechanism of Action |

| Urothelial Carcinoma | Talazoparib (PARP Inhibitor) | Synergistic decrease in cell viability in five urothelial carcinoma cell lines and platinum-resistant sublines. nih.govnih.gov | Induction of cell cycle disturbance, apoptosis, and DNA damage. nih.govnih.gov |

In synovial sarcoma, a high-throughput drug screen identified HDAC inhibitors and proteasome inhibitors as top-scoring drug categories. nih.govplos.org The combination of Quisinostat with a proteasome inhibitor was found to synergize in decreasing cell viability and inducing apoptosis in synovial sarcoma cell lines. nih.govplos.org Mechanistically, Quisinostat disrupts the SS18-SSX driving protein complex, leading to the re-expression of tumor suppressor genes. nih.govplos.org The combination treatment also leads to elevated endoplasmic reticulum stress and the activation of pro-apoptotic proteins. nih.govplos.org

Combination with Radiotherapy (in Glioblastoma)

Glioblastoma (GBM) is a highly aggressive brain tumor with a poor prognosis, where standard treatments often have limited success. Quisinostat has emerged as a promising radiosensitizer in preclinical models of GBM, addressing key challenges such as the blood-brain barrier penetration. nih.govnih.govjci.org

Preclinical Research Findings:

Studies have demonstrated that Quisinostat is a brain-penetrant molecule that can significantly enhance the effects of ionizing radiation. nih.govnih.govjci.orgnih.gov In preclinical GBM models, the combination of Quisinostat and radiation has been shown to extend survival compared to either treatment alone. nih.govnih.govjci.orgbiomedres.us The mechanism behind this radiosensitization involves several cellular processes:

Induction of DNA Damage: Quisinostat treatment alone leads to an accumulation of DNA double-strand breaks, a cytotoxic effect that is exacerbated when combined with radiation. nih.govjci.orgnih.gov

Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest, making cancer cells more vulnerable to the DNA-damaging effects of radiotherapy. jci.orgnih.gov

Histone Hyperacetylation: As an HDAC inhibitor, Quisinostat increases the acetylation of histones, which is its intended pharmacodynamic effect. This modulation of chromatin structure is believed to contribute to its anti-tumor and radiosensitizing properties. nih.govnih.govjci.orgnih.gov

Inhibition of Essential HDACs: Research has identified HDAC1 as an essential enzyme for GBM survival. Quisinostat exhibits high potency against class I HDACs, particularly HDAC1, providing a strong rationale for its use in this tumor type. nih.govnih.govjci.orgnih.gov

The table below summarizes key findings from preclinical studies on the combination of Quisinostat and radiotherapy in glioblastoma models.

Preclinical Findings of Quisinostat with Radiotherapy in Glioblastoma| Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Enhanced Survival | Orthotopic patient-derived xenograft model of GBM | Significantly extended survival with combination therapy compared to monotherapy. | nih.govnih.govnih.govbiomedres.us |

| Increased DNA Damage | Glioma stem cell lines and tumor tissue | Accumulation of DNA double-strand breaks (evidenced by γ-H2AX levels). | nih.govnih.gov |

| Cell Cycle Arrest | Glioblastoma stem cell lines | Induction of cell cycle arrest. | jci.orgnih.gov |

| Brain Penetration | Preclinical GBM models | Quisinostat effectively crosses the blood-brain barrier and induces histone hyperacetylation in brain and tumor tissue. | nih.govnih.govjci.orgnih.gov |

| Growth Inhibition | Multiple glioblastoma stem cell lines | Potent inhibition of cell growth. | nih.govnih.govnih.gov |

Based on the robust preclinical data, a Phase 0/1b clinical trial is currently underway to evaluate Quisinostat in combination with standard-of-care fractionated radiotherapy for patients with both newly diagnosed and recurrent glioblastoma. The initial Phase 0 component aims to confirm that Quisinostat effectively crosses the blood-brain barrier in human subjects. Patients who show a positive pharmacokinetic response may then proceed to the Phase 1b expansion phase to assess the safety and efficacy of the combination treatment, with progression-free survival as a key endpoint.

Combination with Immunotherapy (Checkpoint Inhibitors)

The ability of HDAC inhibitors to modulate the tumor microenvironment and enhance tumor immunogenicity provides a strong rationale for their combination with immune checkpoint inhibitors (ICIs). nih.gov While direct clinical or extensive preclinical studies on Quisinostat combined with ICIs are not yet published, research on other HDAC inhibitors establishes a compelling basis for this therapeutic strategy.

Mechanistic Rationale:

HDAC inhibitors can influence the anti-tumor immune response through several mechanisms that could potentially synergize with checkpoint blockade:

Increased Tumor Immunogenicity: HDAC inhibitors can increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, which is crucial for the recognition of cancer cells by the immune system. biomedres.usmdpi.com They can also upregulate the expression of tumor-associated antigens.

Modulation of Immune Checkpoints: Studies on other class I HDAC inhibitors have shown an upregulation of PD-L1 expression on tumor cells. biomedres.us While this can be an immune escape mechanism, it also creates a target for anti-PD-1/PD-L1 therapies, suggesting a synergistic potential. nih.govbiomedres.us

Altering the Tumor Microenvironment: HDAC inhibitors can decrease the number and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. nih.govmdpi.comnih.gov This can help to overcome local immunosuppression.

Enhancing Immune Cell Function: Some studies indicate that HDAC inhibitors can promote the infiltration and function of cytotoxic T cells and Natural Killer (NK) cells into the tumor. nih.govnih.gov

However, it is noteworthy that some in vitro research has indicated that pan-HDAC inhibitors, including Quisinostat, may have a negative impact on T-cell viability and function. youtube.com This highlights the complexity of the interaction between HDAC inhibition and the immune system and underscores the need for further specific research on Quisinostat.

Preclinical and Clinical Context with Other HDACis:

Preclinical studies combining other HDAC inhibitors, such as Belinostat and Tucidinostat, with anti-CTLA-4 or anti-PD-1 antibodies have demonstrated enhanced anti-tumor activity in various cancer models, including hepatocellular carcinoma and melanoma. nih.gov These combinations have led to complete tumor rejection in some murine models and are supported by observed immunological changes like increased IFN-γ production by T-cells and decreased regulatory T-cells. nih.gov Early clinical trials combining HDAC inhibitors with checkpoint inhibitors are underway for various solid tumors and have shown that such combinations are feasible. nih.gov

While the specific effects of combining Quisinostat with checkpoint inhibitors remain to be elucidated through dedicated studies, the broader evidence from the HDAC inhibitor class suggests this is a promising area for future cancer therapy research.

Biomarkers of Response and Predictive Factors

Histone Acetylation Levels as Pharmacodynamic Biomarkers (e.g., Acetylated Histone H3, Acetylated Tubulin)

The primary mechanism of action of quisinostat (B1680408) hydrochloride is the inhibition of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.com The inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of various genes, including tumor suppressor genes. nih.gov Consequently, the levels of acetylated histones serve as direct pharmacodynamic biomarkers of quisinostat hydrochloride's activity.

In a phase I clinical trial involving patients with advanced solid tumors, treatment with quisinostat hydrochloride led to a demonstrable increase in the levels of acetylated histone H3. nih.govresearchgate.net This increase was observed in various tissues, including hair follicles, skin biopsies, tumor biopsies, and peripheral blood mononuclear cells, confirming systemic target engagement. nih.govfigshare.com The sustained acetylation of histone H3 in tumor models is a key indicator of the prolonged pharmacodynamic effects of quisinostat hydrochloride. nih.gov While acetylated tubulin is a known substrate of some HDACs and a biomarker for other HDAC inhibitors, specific detailed findings regarding its modulation by quisinostat hydrochloride are less prominently reported in the reviewed literature.

Table 1: Pharmacodynamic Effects of Quisinostat Hydrochloride on Histone Acetylation

| Biomarker | Tissue/Cell Type | Observed Effect |

|---|---|---|

| Acetylated Histone H3 | Hair Follicles | Increased Acetylation |

| Acetylated Histone H3 | Skin Biopsies | Increased Acetylation |

| Acetylated Histone H3 | Tumor Biopsies | Increased Acetylation |

| Acetylated Histone H3 | Peripheral Blood Mononuclear Cells | Increased Acetylation |

Gene Expression Markers (e.g., p21, E-cadherin, RAG1, EPOR)

The therapeutic effects of quisinostat hydrochloride are mediated, in part, by its ability to alter the expression of critical genes involved in cell cycle regulation, cell adhesion, and hematopoietic differentiation.

p21: Research has shown that quisinostat hydrochloride can induce G0/G1 phase arrest in hepatocellular carcinoma cells through the PI3K/AKT/p21 pathway. nih.govijbs.com This suggests that the upregulation of the cyclin-dependent kinase inhibitor p21 is a key event in the antiproliferative effects of the drug.

E-cadherin: Preclinical studies have demonstrated that quisinostat hydrochloride can amplify the expression of E-cadherin, which is often repressed by HDACs in tumor cells. wikipedia.org The re-expression of E-cadherin can lead to a reversal of the epithelial-to-mesenchymal transition, a process implicated in tumor invasion and metastasis. wikipedia.orgresearchgate.netresearchgate.net

RAG1 and EPOR: In the context of ETV6::RUNX1-positive B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the expression of Recombination Activating Gene 1 (RAG1) and Erythropoietin Receptor (EPOR) is influenced by the linker histone H1.0. researchgate.net Quisinostat hydrochloride, as an inducer of H1.0, has been shown to synergize with other chemotherapeutic agents in this leukemia subtype, suggesting an indirect regulatory role on these genes. researchgate.net

Table 2: Gene Expression Changes Induced by Quisinostat Hydrochloride

| Gene Marker | Cancer Type/Context | Effect of Quisinostat Hydrochloride | Associated Pathway/Process |

|---|---|---|---|

| p21 | Hepatocellular Carcinoma | Upregulation | PI3K/AKT/p21 |

| E-cadherin | General Tumor Cells | Upregulation/Re-expression | Reversal of Epithelial-to-Mesenchymal Transition |

| RAG1 | ETV6::RUNX1+ BCP-ALL | Indirect Modulation (via H1.0) | Hematopoietic Cell Regulation |

| EPOR | ETV6::RUNX1+ BCP-ALL | Indirect Modulation (via H1.0) | Hematopoietic Cell Regulation |

Protein Expression Changes (e.g., Ki67, Cleaved Caspase-3, POU5F1)

Consistent with its effects on gene expression, quisinostat hydrochloride induces significant changes in the levels of proteins that govern cell proliferation and apoptosis.

Ki67: A well-established marker of cellular proliferation, Ki67 expression has been shown to decrease in response to quisinostat hydrochloride treatment. researchgate.netnih.govresearchgate.net In the phase I study of patients with advanced solid tumors, a reduction in Ki67 levels was observed in both skin and tumor biopsies, indicating an antiproliferative effect in vivo. nih.govfigshare.com

Cleaved Caspase-3: Quisinostat hydrochloride has been found to induce apoptosis in various cancer cell lines. medchemexpress.comijbs.com This is accompanied by an increased expression of pro-apoptotic proteins, including cleaved caspase-3. nih.govijbs.comnih.gov The activation of caspase-3 is a central event in the execution phase of apoptosis, and its increased levels are a direct indicator of the pro-apoptotic efficacy of quisinostat hydrochloride. nih.govijbs.com

POU5F1: The direct impact of quisinostat hydrochloride on the expression of POU5F1 (also known as Oct-4), a key transcription factor in embryonic stem cells that can be re-expressed in some cancers, is not extensively detailed in the currently available research.

Table 3: Protein Expression Alterations Following Quisinostat Hydrochloride Treatment

| Protein Marker | Function | Observed Effect |

|---|---|---|

| Ki67 | Cell Proliferation | Decreased Expression |

| Cleaved Caspase-3 | Apoptosis Execution | Increased Expression/Activation |

Linker Histone H1.0 as a Mediator of Antitumor Effect and Predictor of Outcome

Recent research has highlighted the significant role of the linker histone H1.0 as both a mediator of the antitumor effects of HDAC inhibitors and a potential predictive biomarker for treatment response, particularly in hematological malignancies. researchgate.net In BCP-ALL, the protein levels of H1.0 have been found to correspond to the susceptibility of leukemia cells to HDAC inhibitors. researchgate.net Notably, quisinostat hydrochloride has been identified as an H1.0-inducing agent. researchgate.net This property is believed to contribute to its therapeutic efficacy, especially in combination with other chemotherapeutic drugs. researchgate.net The induction of H1.0 by quisinostat hydrochloride may represent a key mechanism for its antitumor activity and a promising biomarker for predicting patient outcomes. researchgate.net

Advanced Research Methodologies Applied to Quisinostat Hydrochloride Studies

CRISPR-Cas9 Screening for Target Identification and Mechanistic Studies

CRISPR-Cas9 technology provides a powerful tool for genome-wide screening to identify genes that modulate cellular sensitivity to therapeutic agents, thereby uncovering mechanisms of action and resistance. horizondiscovery.com Genome-wide CRISPR/Cas9 screens have been successfully employed to identify genetic factors that drive resistance to other pan-HDAC inhibitors, revealing potential therapeutic targets to overcome resistance. nih.gov

While direct CRISPR-Cas9 screening to identify primary targets of Quisinostat (B1680408) is not extensively documented in available literature, related research highlights the interplay between HDAC inhibition and CRISPR-Cas9 functionality. Studies have shown that inhibition of HDAC1 and HDAC2, which are primary targets of Quisinostat, enhances the efficiency of CRISPR/Cas9-mediated genome editing. oup.comoup.com Attenuation of HDAC1/2 activity leads to a more open chromatin state, which facilitates the access and binding of the Cas9 nuclease to its target DNA. oup.comoup.com This suggests that the epigenetic modifications induced by Quisinostat could potentially be leveraged to improve the efficacy of CRISPR-based gene therapies.

CRISPR-based screening technologies, including CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), are utilized to perform both loss-of-function and gain-of-function screens. nih.govnih.gov These unbiased approaches are instrumental in identifying genetic networks involved in acquired resistance to HDAC inhibitors, which can inform the rational design of combination therapies. nih.govspringernature.com

RNA-sequencing and Mass Spectrometry for Molecular Pathway Exploration

To understand the molecular consequences of HDAC inhibition by Quisinostat, researchers have employed high-throughput techniques like RNA-sequencing (RNA-seq) and mass spectrometry-based proteomics. These methods allow for a global, unbiased view of the changes in gene expression and protein levels following drug treatment.

In preclinical studies involving patient-derived xenograft (PDX) models of glioblastoma, RNA-sequencing of tumor tissue was utilized to analyze the transcriptomic changes induced by Quisinostat treatment. This approach helps to identify the signaling pathways that are significantly altered by the drug.

Furthermore, studies in hepatocellular carcinoma (HCC) cells have elucidated that Quisinostat's antitumor effects are mediated through the modulation of specific molecular pathways. ijbs.com Western blot analysis, a targeted proteomic technique, revealed that Quisinostat facilitates G0/G1 cell cycle arrest and apoptosis by affecting the PI3K/AKT/p21 and JNK/c-jun/caspase-3 signaling pathways. ijbs.com Specifically, treatment with Quisinostat was shown to downregulate proteins such as PI3K-p110, PI3K-p85, and phosphorylated AKT, while increasing the expression of phosphorylated JNK and c-jun in a dose-dependent manner. ijbs.com These methodologies are crucial for mapping the drug's mechanism of action at the molecular level.

NanoBiT Assays for Drug Screening and Protein Level Modulation

NanoLuc® Binary Technology (NanoBiT) is a sensitive, bioluminescence-based assay designed to detect and quantify protein-protein interactions (PPIs) in real-time within living cells. ice-biosci.compromega.com The system utilizes a split-luciferase strategy where two subunits, a large bit (LgBiT) and a small bit (SmBiT), are fused to two proteins of interest. ice-biosci.comnih.gov When these proteins interact, the subunits are brought into proximity, reconstituting an active luciferase enzyme that generates a luminescent signal proportional to the extent of the interaction. ice-biosci.com

This technology is a powerful tool for drug discovery, enabling high-throughput screening for small molecules that can either inhibit or induce specific PPIs. promega.comnih.gov While specific studies employing NanoBiT assays for Quisinostat hydrochloride have not been detailed in the reviewed literature, this methodology is highly applicable to the study of HDAC inhibitors.

NanoBiT assays could be used to:

Screen for Novel Inhibitors: Develop high-throughput screens to identify new small molecules that disrupt the interaction between HDACs and their binding partners within corepressor complexes like SIN3A/B, NuRD, and CoREST. plos.org

Study Target Engagement: Quantify the binding kinetics and residence time of Quisinostat with specific HDAC isoforms in live cells, providing a more dynamic understanding of target engagement than traditional biochemical assays. promega.com

Analyze Protein Modulation: Monitor changes in protein levels or stability induced by Quisinostat treatment.

The assay can be adapted to a cell-free, biochemical format, which is particularly useful for screening challenging targets with weak binding affinities or low solubility. nih.govpromegaconnections.com This robust and reproducible platform offers a valuable tool for the broader field of HDAC inhibitor research. nih.gov

Patient-Derived Xenograft (PDX) Models in Preclinical Studies